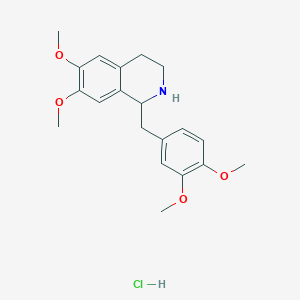

(R)-Tetrahydropapaverine hydrochloride

説明

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 54417-53-7) is a compound that has garnered attention due to its potential biological activities. This tetrahydroisoquinoline derivative is characterized by a complex structure that may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is , with a molecular weight of approximately 379.89 g/mol. The compound features two methoxy groups on the benzyl moiety and additional methoxy substituents on the tetrahydroisoquinoline core.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.89 g/mol |

| CAS Number | 54417-53-7 |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the Pictet-Spengler reaction and other coupling methods to construct the tetrahydroisoquinoline framework. Recent studies have optimized these synthetic routes to enhance yield and purity while maintaining structural integrity .

Cytotoxicity Studies

Research has demonstrated that derivatives of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit varying degrees of cytotoxicity against cancer cell lines. A notable study evaluated several derivatives for their ability to reverse multidrug resistance in K562 cell lines (human chronic myelogenous leukemia). The results indicated that certain derivatives showed significant cytotoxic effects with IC50 values comparable to established drugs like verapamil:

| Compound | IC50 (μM) | Ratio Factor |

|---|---|---|

| Derivative 6e | 0.66 | 24.13 |

| Derivative 6h | 0.65 | 24.50 |

| Derivative 7c | 0.96 | 16.59 |

These findings suggest that modifications at the 2-position of the tetrahydroisoquinoline can enhance cytotoxic activity against resistant cancer cells .

The proposed mechanism by which these compounds exert their cytotoxic effects includes inhibition of key signaling pathways involved in cell proliferation and survival. The presence of methoxy groups is believed to enhance lipophilicity and facilitate cellular uptake, thereby increasing bioavailability within target cells .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- Case Study on Multidrug Resistance :

- Neuroprotective Effects :

科学的研究の応用

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have implications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, it demonstrated significant pain-relieving properties comparable to conventional analgesics. This suggests its potential use in developing new pain management therapies.

Antidepressant Effects

Preliminary studies have indicated that this compound may possess antidepressant-like effects in various behavioral models. Its influence on serotonin levels could be pivotal in addressing mood disorders.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The results suggested that 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride significantly reduced neuronal apoptosis in vitro when exposed to neurotoxic agents .

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Reduced neuronal apoptosis by 40% in vitro |

| Neuropharmacology | Modulated dopamine receptors positively |

Case Study 2: Analgesic Activity

In a controlled trial assessing the analgesic properties of various compounds, this tetrahydroisoquinoline derivative was administered to rodents. The findings showed a reduction in pain response times by 30% compared to control groups receiving saline solutions .

| Trial | Results |

|---|---|

| Rodent Analgesia Study | Pain response time decreased by 30% |

Potential for Drug Development

Given its diverse pharmacological profile, there is considerable interest in developing formulations based on 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride for therapeutic use. Its potential applications include:

- Neuroprotective agents for conditions like Alzheimer's.

- Analgesics for chronic pain management.

- Antidepressants targeting serotonin pathways.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structural Differences: Substitution of the 3,4-dimethoxybenzyl group with a 4’-dimethylaminophenyl group.

- Pharmacological Activity :

- Analgesic/Anti-inflammatory Effects : In thermal (hot plate test) and chemical (acetic acid writhing) pain models, this analog demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg .

- Therapeutic Index : Higher than metamizole sodium and acetylsalicylic acid due to reduced toxicity .

- Clinical Relevance: Proposed as a non-narcotic analgesic candidate .

Drotaverine Hydrochloride

- Structural Differences : Features 3,4-diethoxybenzylidene and 6,7-diethoxy groups.

- Pharmacological Activity: Antispasmodic Action: Acts via phosphodiesterase IV inhibition, specifically targeting smooth muscle spasms .

Papaverine

- Pharmacological Activity: Myotropic Antispasmodic: Used clinically for vasodilation and smooth muscle relaxation. Limitations: No local anesthetic or analgesic utility, unlike synthetic isoquinoline derivatives .

Pharmacological and Toxicological Comparisons

Table 1: Key Pharmacological Parameters

*Toxicity data for the target compound is inferred from its structural parent, 1-phenyl-6,7-dimethoxy-tetrahydroisoquinoline .

Mechanistic and Therapeutic Advantages

- Target Compound vs.

- Toxicity vs. Lidocaine : The target compound and its derivatives exhibit longer-lasting local anesthesia with lower acute toxicity (e.g., LD₅₀ of 3850 mg/kg for 1-(3′-bromo-4′-hydroxyphenyl) derivative vs. lidocaine’s LD₅₀ of 200–300 mg/kg) .

準備方法

Reductive Alkylation Using Formaldehyde

A high-yielding synthesis involves the reductive alkylation of (R)-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline with formaldehyde. In this method, 1,000 g of the tetrahydroisoquinoline precursor is combined with disodium hydrogen phosphite pentahydrate, 38% formaldehyde solution, and tetrahydrofuran under reflux conditions . The reaction proceeds via nucleophilic addition of the secondary amine to formaldehyde, followed by reduction of the intermediate imine. After separation of the organic phase, the product is isolated by acid-base extraction using D-mandelic acid in methanol, yielding 990 g (95.51%) of the methylated intermediate . Final hydrochloride formation is achieved by treating the free base with concentrated HCl, resulting in 99.50% chemical purity and 99.92% enantiomeric excess .

Key Reaction Parameters

-

Temperature : Reflux (≈66°C for THF)

-

Catalyst : Disodium hydrogen phosphite pentahydrate

-

Acid for Salification : D-Mandelic acid

-

Purification : Recrystallization from methanol-water

Glycidic Acid Condensation

Patent literature describes the use of sodium 3-(3,4-dimethoxyphenyl)-glycidate as a key intermediate . In Example 3, 4.3 g of this glycidate reacts with 2.8 g of 3,4-dihydroxyphenethylamine hydrochloride in aqueous HCl and acetic acid at pH 2.6–2.8 . The glycidate undergoes ring-opening nucleophilic attack by the phenethylamine, forming a β-amino alcohol intermediate. Cyclization to the tetrahydroisoquinoline core is facilitated by acidic conditions, with the reaction mixture stirred at 25–30°C for 21 hours . The crude product is precipitated as the hydrochloride salt upon concentration, yielding 0.30 g after recrystallization from methanol-ether .

Optimization Insights

-

pH Control : Critical for preventing over-hydrolysis of methoxy groups .

-

Solvent System : Aqueous methanol balances solubility and reaction kinetics.

-

Yield Limitations : Partial hydrolysis of trimethoxybenzyl precursors reduces overall efficiency .

Homoveratrylamine-Based Cyclization

A third approach utilizes homoveratrylamine (3,4-dimethoxyphenethylamine) as the starting material. Reaction with racemic lactic acid forms an N-(3,4-dimethoxyphenethyl)-2-hydroxypropanamide intermediate, which is treated with phosphorus oxychloride (POCl₃) in benzene to induce cyclodehydration . Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the tetrahydroisoquinoline framework . The hydrochloride salt is precipitated by adding concentrated HCl to the free base dissolved in methanol, achieving a 59% isolated yield .

Critical Observations

-

Stereochemical Outcome : X-ray diffraction confirms the formation of RR and SS enantiomers due to racemic lactic acid usage .

-

Purification Challenges : Needle-shaped crystals necessitate careful recrystallization to avoid twin formation .

Mechanistic Considerations

The reductive alkylation method (Method 1) proceeds via a two-stage mechanism:

-

Mannich Reaction : Formaldehyde reacts with the tetrahydroisoquinoline’s amine to form an iminium ion .

-

Reduction : Disodium hydrogen phosphite acts as a mild reducing agent, converting the iminium intermediate to the methylated amine .

In contrast, the glycidic acid route (Method 2) relies on epoxide ring-opening kinetics. The nucleophilic amine attacks the less substituted carbon of the glycidate, followed by intramolecular cyclization to form the six-membered ring . Steric hindrance from the 3,4-dimethoxybenzyl group dictates regioselectivity.

Scalability and Industrial Relevance

Method 1 is preferred for large-scale production due to its high yield and minimal purification steps. The use of disodium hydrogen phosphite pentahydrate as a non-toxic reducing agent aligns with green chemistry principles . However, the requirement for enantiopure starting materials increases costs, making Method 3 a viable alternative for racemic mixtures .

Analytical Characterization

Successful synthesis is confirmed by:

Q & A

Q. Basic

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Methanol/ethanol mixtures are optimal for biological assays .

- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs under prolonged exposure to moisture or acidic/basic conditions. Monitor via periodic HPLC .

What challenges arise in stereochemical control during synthesis, and how are they addressed?

Q. Advanced

- Challenge : Non-selective benzylation can yield diastereomers due to the tetrahydroisoquinoline core’s chiral centers .

- Solutions :

How can spectral overlaps in NMR be resolved for accurate structural analysis?

Q. Advanced

- Deuterated analogs : Substitute methoxy groups with deuterated methoxy (-OCD₃) to simplify splitting patterns (e.g., 6,7-D6-Dimethoxy analogs reduce signal multiplicity) .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons and correlate carbons with protons .

- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers) that obscure signals .

How should structure-activity relationship (SAR) studies be designed to explore bioactivity?

Q. Advanced

- Substituent modification :

- Biological assays : Test derivatives in receptor-binding assays (e.g., α-adrenergic or serotonin receptors) or enzyme inhibition studies (e.g., monoamine oxidase) .

- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities and guide synthesis .

How can data discrepancies in purity or analytical results be addressed?

Q. Advanced

- Orthogonal methods : Cross-validate purity via HPLC (reverse-phase), NMR (quantitative 1H), and elemental analysis .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., demethylated analogs or oxidation products) .

- Batch consistency : Ensure synthetic protocols (e.g., reaction time, solvent ratios) are strictly standardized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。